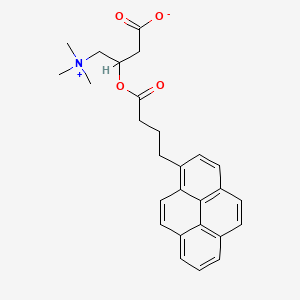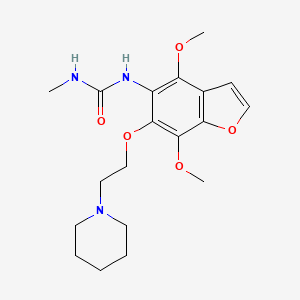
Murocainide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murocainide is a chemical compound known for its potential therapeutic applications. It is a small molecule with a complex structure, primarily used in scientific research and drug development. The compound has garnered interest due to its unique properties and potential benefits in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Murocainide can be synthesized through a multi-step process. The synthesis begins with the condensation of 5-acetamido-4,7-dimethoxy-6-hydroxybenzofuran with N-(2-chloroethyl)piperidine in the presence of potassium carbonate in refluxing acetone. This reaction yields 5-acetamido-4,7-dimethoxy-6-[2-(N-piperidino)ethoxy]benzofuran, which is then hydrolyzed with refluxing hydrochloric acid to produce 5-amino-4,7-dimethoxy-6-[2-(N-piperidino)ethoxy]benzofuran. Finally, this compound is treated with methyl isocyanate in hot toluene to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Murocainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of this compound.
Scientific Research Applications
Murocainide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antiarrhythmic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of murocainide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence ion channels and signaling pathways .
Comparison with Similar Compounds
Murocainide can be compared with other similar compounds, such as:
Lidocaine: Both compounds are used as antiarrhythmic agents, but this compound has a different chemical structure and potentially different pharmacological properties.
Procainamide: Similar to this compound, procainamide is used to treat cardiac arrhythmias. this compound may offer unique advantages in terms of efficacy and safety.
Flecainide: Another antiarrhythmic agent, flecainide shares some similarities with this compound but differs in its chemical structure and mechanism of action.
This compound’s uniqueness lies in its specific chemical structure and the potential for distinct therapeutic applications compared to these similar compounds .
Properties
CAS No. |
66203-94-9 |
|---|---|
Molecular Formula |
C19H27N3O5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H27N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h7,11H,4-6,8-10,12H2,1-3H3,(H2,20,21,23) |
InChI Key |
ZXISMUFCWBYFTO-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC |
Canonical SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC |
Key on ui other cas no. |
66203-94-9 |
Synonyms |
(N-(4,7-dimethoxy-6-(2-(1-piperidinyl)ethoxy)-5-benzofuranyl)N'-methylurea) MD 750819 MD 750819 monohydrochloride MD-750819 MD750819 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

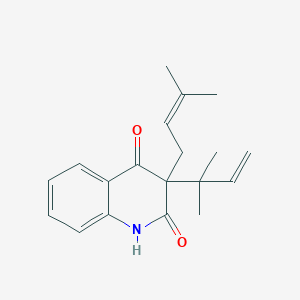
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
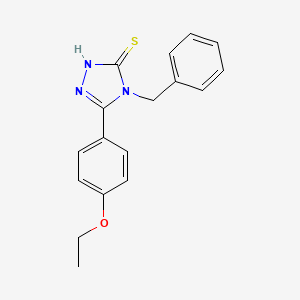
![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)
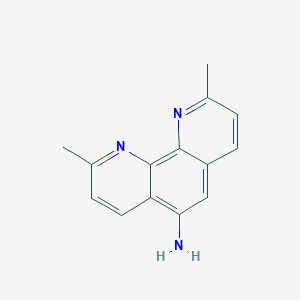
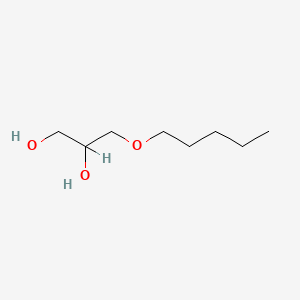
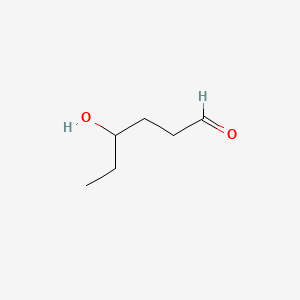
![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
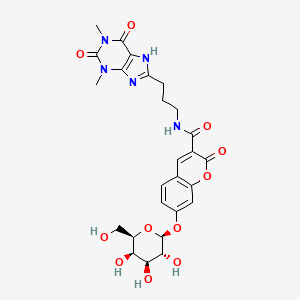
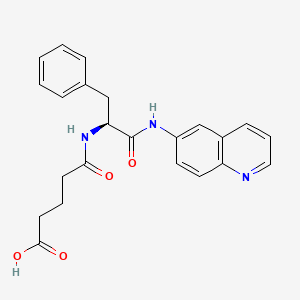
![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)
